molecular formula C20H17ClO B14599496 2-Chloro-9A-methyl-5-phenyl-9,9A-dihydro-1H-xanthene CAS No. 61075-22-7

2-Chloro-9A-methyl-5-phenyl-9,9A-dihydro-1H-xanthene

Cat. No.: B14599496
CAS No.: 61075-22-7
M. Wt: 308.8 g/mol
InChI Key: YAPQCAFACUAJDM-UHFFFAOYSA-N
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Description

2-Chloro-9A-methyl-5-phenyl-9,9A-dihydro-1H-xanthene is a chemical compound that belongs to the xanthene family Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9A-methyl-5-phenyl-9,9A-dihydro-1H-xanthene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-chlorobenzaldehyde with 9A-methyl-5-phenyl-9,9A-dihydro-1H-xanthene-4-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and increase the yield. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9A-methyl-5-phenyl-9,9A-dihydro-1H-xanthene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed

    Oxidation: Xanthone derivatives.

    Reduction: Reduced xanthene derivatives.

    Substitution: Various substituted xanthene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-9A-methyl-5-phenyl-9,9A-dihydro-1H-xanthene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives of this compound are being explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-9A-methyl-5-phenyl-9,9A-dihydro-1H-xanthene and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, some derivatives may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-9A-methyl-5-(propan-2-yl)-9,9A-dihydro-1H-xanthene
  • 2-Chloro-9A-methyl-5-(4-methoxyphenyl)-9,9A-dihydro-1H-xanthene

Uniqueness

2-Chloro-9A-methyl-5-phenyl-9,9A-dihydro-1H-xanthene is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

61075-22-7

Molecular Formula

C20H17ClO

Molecular Weight

308.8 g/mol

IUPAC Name

2-chloro-9a-methyl-5-phenyl-1,9-dihydroxanthene

InChI

InChI=1S/C20H17ClO/c1-20-12-15-8-5-9-17(14-6-3-2-4-7-14)19(15)22-18(20)11-10-16(21)13-20/h2-11H,12-13H2,1H3

InChI Key

YAPQCAFACUAJDM-UHFFFAOYSA-N

Canonical SMILES

CC12CC3=C(C(=CC=C3)C4=CC=CC=C4)OC1=CC=C(C2)Cl

Origin of Product

United States

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